

Application Notes and Protocols for NR12S Stock and Working Solutions

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Compound of Interest		
Compound Name:	NR12S	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of **NR12S**, a fluorescent membrane probe used to investigate lipid order and cholesterol content in the outer leaflet of cellular membranes.

Introduction to NR12S

NR12S is a fluorogenic membrane probe derived from Nile Red.[1] Its amphiphilic structure, featuring a zwitterionic head group and a long alkyl chain, allows it to selectively insert into the outer leaflet of the plasma membrane of living cells.[1][2] The fluorescence emission of NR12S is sensitive to the lipid packing of the membrane. In more ordered lipid environments, such as those enriched in cholesterol and sphingomyelin (liquid-ordered phase), its emission spectrum is blue-shifted. Conversely, in less ordered environments (liquid-disordered phase), the emission is red-shifted.[2] This property allows for the ratiometric imaging and quantification of membrane lipid order.[1][3] NR12S is a valuable tool for studying membrane dynamics in live cells and has applications in drug development for screening compounds that modulate membrane properties.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for **NR12S**.



Property	Value	Solvent/Conditions	Reference
Molecular Weight	~695.96 g/mol (batch specific)	-	
Solubility	Up to 10 mM	DMSO	
Storage (Solid)	-20°C, protected from light	-	
Storage (Stock Solution)	-20°C or -80°C	DMSO	[4]
Excitation Maximum (λex)	554 nm	DMSO	
Emission Maximum (λem)	627 nm	DMSO	
Quantum Yield (Φ)	0.55	DMSO	
Recommended Working Concentration	10 nM - 400 nM	Cell Culture Media	[3][5]

Experimental Protocols Preparation of NR12S Stock Solution (1 mM in DMSO)

Materials:

- NR12S solid
- Dimethyl sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes
- Pipettes and sterile pipette tips

Protocol:



- Equilibrate NR12S to Room Temperature: Before opening, allow the vial of solid NR12S to warm to room temperature to prevent condensation of moisture.
- Calculate Required DMSO Volume: Determine the mass of NR12S provided in the vial. Use
 the following formula to calculate the volume of DMSO needed to prepare a 1 mM stock
 solution. Note: Always use the batch-specific molecular weight provided on the Certificate of
 Analysis.[6]

Volume of DMSO (μ L) = (Mass of **NR12S** (mg) / Molecular Weight of **NR12S** (g/mol)) * 1,000,000

- Dissolve NR12S: Add the calculated volume of anhydrous DMSO to the vial of NR12S.
- Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid **NR12S** is dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
- Aliquot and Store: Aliquot the 1 mM stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4]

Preparation of NR12S Working Solutions

The optimal working concentration of **NR12S** can vary depending on the cell type and experimental application. A typical starting point is in the nanomolar range. It is recommended to perform a concentration titration to determine the optimal concentration for your specific experiment.

Materials:

- 1 mM NR12S stock solution in DMSO
- Appropriate aqueous buffer or cell culture medium (e.g., RPMI, DMEM, PBS), pre-warmed to the desired experimental temperature.

Protocol for a 100 nM Working Solution (Example):

• Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to first prepare an intermediate dilution of the stock solution. For example,



dilute the 1 mM stock solution 1:100 in your desired buffer to create a 10 μ M intermediate solution.

- Add 1 μL of 1 mM NR12S stock to 99 μL of buffer.
- Final Dilution: Dilute the intermediate solution to the final working concentration. For a 100 nM working solution from a 10 μM intermediate:
 - \circ Dilute the 10 μM intermediate solution 1:100 in your final volume of buffer or media. For example, add 10 μL of the 10 μM intermediate solution to 990 μL of buffer.
- Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.
- Immediate Use: It is recommended to prepare the working solution fresh just before use.[1] If
 the working solution is not used immediately, protect it from light and store it on ice for a
 short period. The stability of NR12S in aqueous solutions for extended periods has not been
 extensively documented.

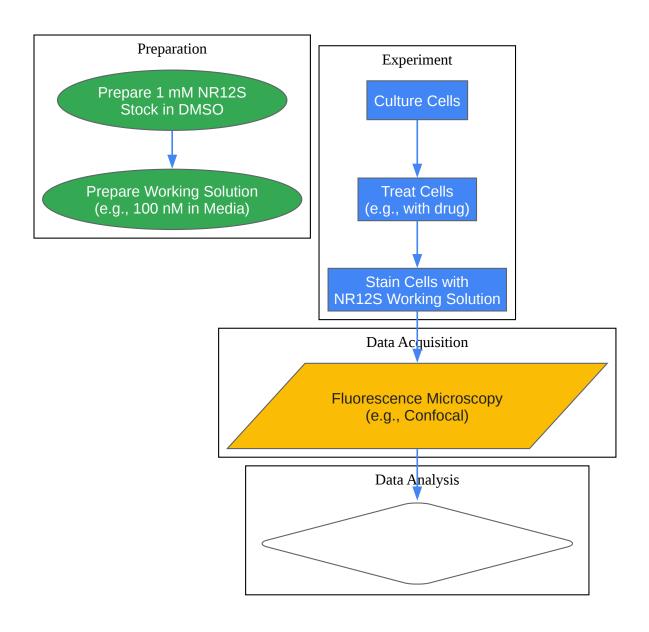
Important Considerations:

- The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to avoid solvent-induced artifacts on cellular membranes.[4]
- For live-cell imaging, ensure that the buffer or medium used for the working solution is compatible with your cells and the imaging setup.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using **NR12S** to assess changes in plasma membrane lipid order.



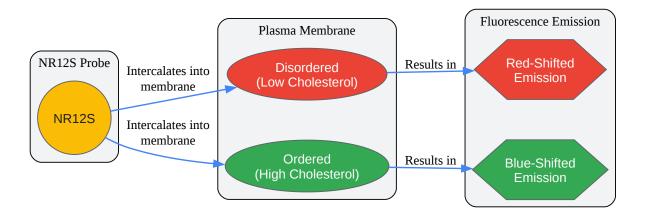


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Workflow for NR12S Staining and Analysis.

The diagram below illustrates the principle of how **NR12S** fluorescence responds to changes in the lipid order of the plasma membrane.





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NR12S Response to Membrane Lipid Order.

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